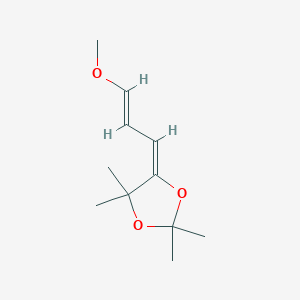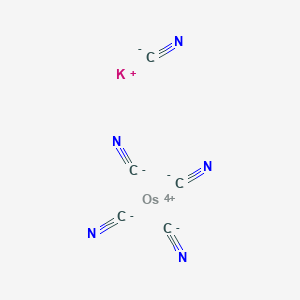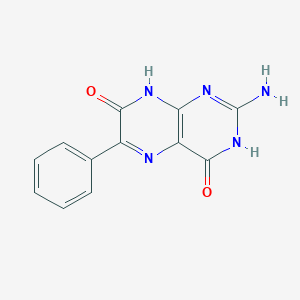
Fluoro(methyl)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoro(methyl)oxophosphanium is a compound that features a phosphorus atom bonded to a fluorine atom, a methyl group, and an oxygen atom. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluoro(methyl)oxophosphanium typically involves the reaction of a phosphorus precursor with a fluorinating agent. One common method is the reaction of methylphosphonic dichloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield of the compound, often requiring multiple purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Fluoro(methyl)oxophosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The fluorine or methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, metal hydrides, or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.
Aplicaciones Científicas De Investigación
Fluoro(methyl)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of fluoro(methyl)oxophosphanium involves its interaction with various molecular targets, primarily through the formation of phosphorus-containing intermediates. These intermediates can participate in a range of chemical reactions, influencing biological pathways and chemical processes. The specific pathways and targets depend on the context in which the compound is used, such as enzyme inhibition or catalysis in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Fluorophosphine: Contains a phosphorus-fluorine bond but lacks the methyl and oxygen groups.
Methylphosphine oxide: Contains a phosphorus-oxygen bond and a methyl group but lacks the fluorine atom.
Phosphonofluoridic acid: Contains a phosphorus-fluorine bond and an oxygen atom but lacks the methyl group.
Uniqueness
Fluoro(methyl)oxophosphanium is unique due to its specific combination of fluorine, methyl, and oxygen groups bonded to a phosphorus atom. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis, research, and industry.
Propiedades
Número CAS |
39124-55-5 |
|---|---|
Fórmula molecular |
CH3FOP+ |
Peso molecular |
81.006 g/mol |
Nombre IUPAC |
fluoro-methyl-oxophosphanium |
InChI |
InChI=1S/CH3FOP/c1-4(2)3/h1H3/q+1 |
Clave InChI |
NHECROQTANGFLT-UHFFFAOYSA-N |
SMILES canónico |
C[P+](=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphane](/img/structure/B14661839.png)
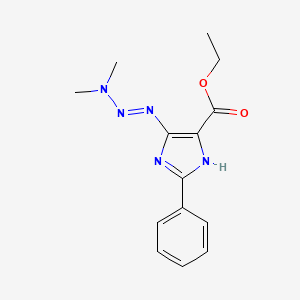

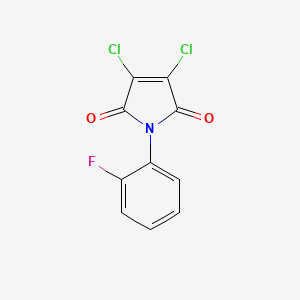
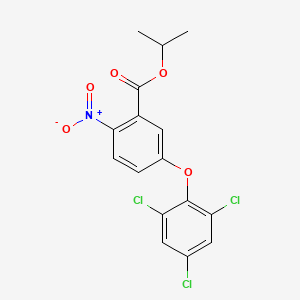

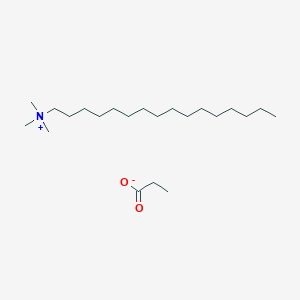
![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
